Antifungal Activity: Baseline Reference Standard vs. 2-Methoxyanofinic Acid and Methyl Ester
In a structure-activity relationship (SAR) study against Cladosporium cucumerinum, 2,2-dimethyl-2H-chromene-6-carboxylic acid (anofinic acid) exhibited no detectable antifungal activity, serving as the negative reference baseline. In contrast, the addition of a methoxyl group at the 7-position (2-methoxyanofinic acid) conferred significant activity, while esterification of the carboxylic acid to the methyl ester extended the activity spectrum to include Candida albicans [1].
| Evidence Dimension | Antifungal activity (growth inhibition) |
|---|---|
| Target Compound Data | No detectable activity against C. cucumerinum and C. albicans |
| Comparator Or Baseline | 2-Methoxyanofinic acid: active against C. cucumerinum; Methyl ester of 2-methoxyanofinic acid: active against both C. cucumerinum and C. albicans |
| Quantified Difference | Qualitative shift from inactive (target) to active (comparators) |
| Conditions | Bioassay-guided fractionation and TLC bioautography; plant pathogenic fungus Cladosporium cucumerinum and human pathogenic yeast Candida albicans [1] |
Why This Matters
This compound's lack of intrinsic antifungal activity makes it an essential negative control and reference standard for SAR studies evaluating chromene-based antifungal agents, ensuring that observed activity in derivatives is attributed to structural modifications rather than the core scaffold.
- [1] Tan, R. X., Wolfender, J.-L., Zhang, L. X., Ma, W. G., Fuzzati, N., Marston, A., & Hostettmann, K. (1996). Acyl secoiridoids and antifungal constituents from Gentiana macrophylla. Phytochemistry, 42(5), 1305–1313. View Source
